molecular formula C10H9Cl2NO4 B8379353 Ethyl (2,5-dichloro-4-nitrophenyl)acetate

Ethyl (2,5-dichloro-4-nitrophenyl)acetate

Cat. No.: B8379353
M. Wt: 278.09 g/mol
InChI Key: NDABKIUJSCFOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2,5-dichloro-4-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H9Cl2NO4 and its molecular weight is 278.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9Cl2NO4

Molecular Weight

278.09 g/mol

IUPAC Name

ethyl 2-(2,5-dichloro-4-nitrophenyl)acetate

InChI

InChI=1S/C10H9Cl2NO4/c1-2-17-10(14)4-6-3-8(12)9(13(15)16)5-7(6)11/h3,5H,2,4H2,1H3

InChI Key

NDABKIUJSCFOCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2,5-dichloro-4-nitrophenyl)acetic acid (22) (Valerie K. Chamberlain and R. L. Wain. Ann. appl. Biol. (1971), 69, 65-72.) (500 mg, 2.0 mmol) was dissolved in ethanol (10 ml), and after adding p-toluenesulfonic acid monohydrate (50 mg, 0.26.mmol), the mixture was stirred at 60° C. for 2 hours. The reaction mixture was cooled to room temperature, and concentrated and exsiccated under reduced pressure. To the resulting residue was added a saturated solution of sodiumbicarbonate (30 ml), and the mixture was extracted with chloroform. The extract was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The resulting residue was purified by column chromatography using silica gel, and from the eluate of chloroform was obtained the title compound (505 mg, 91%) as a pale yellow crystal powder.
Name
(2,5-dichloro-4-nitrophenyl)acetic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Yield
91%

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